molecular formula C13H15FN2O3 B1473080 Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-86-3

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate

Cat. No.: B1473080
CAS No.: 2098004-86-3
M. Wt: 266.27 g/mol
InChI Key: ABBYBWDANSMSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate is a carbamate derivative featuring a benzo[d]isoxazole core substituted with a fluorine atom at the 5-position and a tert-butyl carbamate group attached via a methyl linker at the 3-position. This compound is of interest in medicinal chemistry due to the benzoisoxazole scaffold’s prevalence in bioactive molecules, particularly in CNS-targeting drugs and kinase inhibitors. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the tert-butyl carbamate group serves as a protective moiety for amines during synthetic workflows .

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYBWDANSMSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can have toxic or adverse effects, including enzyme inhibition, cell death, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell.

Biological Activity

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • Molecular Formula : C13H15FN2O
  • Molecular Weight : 266.27 g/mol
  • CAS Number : 2098004-86-3
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as DNA and proteins. The compound's structural features enable it to bind to DNA, potentially inhibiting replication and transcription processes critical for cancer cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines:

  • In Vitro Studies :
    • The compound has demonstrated cytotoxicity against human lung cancer cell lines, such as A549, HCC827, and NCI-H358.
    • IC50 values for related compounds in similar studies have shown promising results, indicating effective inhibition of cell growth at low concentrations .
  • Mechanistic Insights :
    • The presence of the fluorine atom in the benzo[d]isoxazole ring enhances the compound's ability to disrupt cellular processes, likely through DNA intercalation or groove binding .

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar structural motifs have been shown to exhibit antibacterial effects against various pathogens:

  • Bacterial Inhibition :
    • Studies indicate that isoxazole derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

StudyFindings
Study 1 Demonstrated significant antitumor activity in 2D assays on lung cancer cell lines with IC50 values ranging from 0.85 μM to 5.13 μM.
Study 2 Highlighted the binding affinity of similar compounds to DNA, suggesting potential mechanisms for their antitumor effects.
Study 3 Reported on the synthesis and biological evaluation of related carbamate derivatives, noting their cytotoxicity against cancer cells and potential as therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate has been studied for its role as a potential therapeutic agent due to its structural characteristics that may influence biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The isoxazole ring structure is often associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives of isoxazole can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of Apoptosis
Isoxazole Derivative XLung CancerInhibition of Cell Cycle Progression

Neurological Disorders

The compound has also shown promise in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for studying neuroprotective effects against conditions like Alzheimer's disease. Research on similar compounds has indicated potential mechanisms involving the modulation of neurotransmitter systems .

Agricultural Applications

Beyond medicinal uses, this compound may find applications in agriculture as a pesticide or herbicide. The fluorinated benzene derivative can enhance the efficacy of agrochemicals by improving their stability and bioavailability in soil and plant systems.

Pesticidal Activity

Studies have shown that fluorinated compounds can exhibit enhanced activity against pests due to increased lipophilicity, which improves penetration through insect cuticles . This property can be harnessed to develop more effective pest control agents.

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
Fluorinated Compound YBeetles90%

Synthesis and Formulation Studies

The synthesis of this compound involves several chemical reactions, including the formation of the isoxazole ring and subsequent carbamation. Research into optimizing these synthesis routes can lead to more efficient production methods, reducing costs and environmental impact.

Synthesis Optimization

Recent studies have focused on green chemistry approaches to synthesize such compounds with reduced solvent usage and energy consumption. For instance, microwave-assisted synthesis has been shown to enhance yields significantly while minimizing waste .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate can be contextualized against analogous compounds, as outlined below:

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Key Features
This compound 5-F, methyl-linked carbamate C₁₄H₁₆FN₂O₃ Fluorine enhances metabolic stability; methyl linker increases steric bulk
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate 5-NH₂, direct carbamate C₁₂H₁₄N₃O₃ Amino group enables hydrogen bonding; lower lipophilicity (LogP ~1.5)
Tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate 5-NO₂, direct carbamate C₁₂H₁₃N₃O₅ Nitro group is strongly electron-withdrawing; higher reactivity in reduction/amination
Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate 5-CH₃, direct carbamate C₁₃H₁₆N₂O₃ Methyl group increases lipophilicity (LogP ~2.1); less polar than fluoro analog
Ethyl (5-methylisoxazol-3-yl)carbamate 5-CH₃, ethyl carbamate C₇H₁₀N₂O₃ Shorter alkyl chain reduces steric hindrance; lower thermal stability

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 5-fluoro derivative exhibits improved metabolic stability and membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity also strengthens π-π stacking in target binding .
  • Electron-Withdrawing Groups: Nitro-substituted derivatives show higher electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas amino groups enable hydrogen-bond donor capacity .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate typically involves:

  • Construction or incorporation of the 5-fluorobenzo[d]isoxazole core.
  • Introduction of a suitable linker (methylene group) at the 3-position of the isoxazole ring.
  • Protection of the amine functionality via tert-butyl carbamate (Boc) group installation.

This approach ensures the stability of the amine group during subsequent synthetic transformations and facilitates purification.

Key Intermediate Preparation

A common intermediate in the synthesis is the 3-(chloromethyl)-6-fluorobenzo[d]isoxazole derivative, which serves as an alkylating agent for amines bearing Boc protection.

  • The 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is synthesized or commercially obtained and used as the electrophilic partner for nucleophilic substitution reactions with Boc-protected amines.

Alkylation of Boc-Protected Amines

The primary preparation method involves nucleophilic substitution of the chloromethyl group on the fluorobenzo[d]isoxazole with a Boc-protected amine, typically under basic conditions.

  • For example, tert-butyl (pyrrolidin-3-yl)carbamate derivatives react with 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole in the presence of potassium carbonate and potassium iodide in polar aprotic solvents to yield tert-butyl (1-(3-(6-fluorobenzo[d]isoxazol-3-yl)propyl)pyrrolidin-3-yl)carbamate.

  • Subsequent removal of the Boc protecting group under acidic conditions (e.g., HCl in dioxane) can be performed to yield the free amine for further functionalization or analysis.

Carbamate Protection

The tert-butyl carbamate group is introduced to protect the amine functionality during synthesis.

  • Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • This step is crucial to prevent side reactions and facilitate purification.

  • The Boc group can later be removed under acidic conditions if necessary.

Representative Reaction Conditions and Yields

Based on the literature, the following table summarizes typical reaction conditions and yields for the preparation of tert-butyl carbamate derivatives linked to fluorobenzo[d]isoxazole moieties:

Step Reactants & Reagents Conditions Yield Notes
Alkylation Boc-protected amine + 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole K2CO3, KI, polar aprotic solvent, room temp to reflux 50-70% Nucleophilic substitution to form C-N bond
Boc Deprotection Boc-protected intermediate HCl in 1,4-dioxane, room temp, 5 h Quantitative Removal of Boc to yield free amine
Carbamate Formation Amine + Boc2O Mild base (e.g., triethylamine), room temp High Standard Boc protection step

Detailed Research Findings

  • The synthetic route involving the reaction of Boc-protected amines with chloromethyl fluorobenzo[d]isoxazole derivatives is efficient and allows for structural diversification by varying the amine component.

  • Oxidation steps, such as the use of m-chloroperbenzoic acid (mCPBA), have been employed in related syntheses to convert sulfides to sulfones, which can be relevant in multi-step syntheses involving arylsulfone intermediates linked to isoxazole rings.

  • Purification is commonly achieved by silica gel chromatography or reverse phase chromatography, often using dichloromethane/methanol or aqueous-organic solvent systems.

  • Analytical verification includes LCMS and NMR, confirming the expected molecular weights and structural integrity.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents Conditions Product Yield (%)
1 Alkylation Boc-protected amine + 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole K2CO3, KI RT to reflux, polar aprotic solvent Boc-protected fluorobenzo[d]isoxazolyl carbamate 50-70
2 Boc Deprotection Boc-protected intermediate HCl in dioxane RT, 5 h Free amine derivative Quantitative
3 Boc Protection Free amine Boc2O, base RT Boc-protected amine High

Concluding Remarks

The preparation of this compound is well-established via nucleophilic substitution of chloromethyl fluorobenzo[d]isoxazole derivatives with Boc-protected amines. The synthetic methodology is robust, allowing for good yields and clean products suitable for further medicinal chemistry applications. Acidic deprotection and re-protection steps offer flexibility in synthetic design.

This synthesis is supported by multiple research reports and patent literature, ensuring reliability and reproducibility in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.